Ipivivint is derived from a class of compounds known as piperazines, which are characterized by their two nitrogen atoms in a six-membered ring structure. It is classified under small molecule inhibitors and is primarily researched for its application as an anti-cancer agent. The development of Ipivivint is part of ongoing efforts to explore targeted therapies that can modulate specific cellular pathways involved in disease progression .
The synthesis of Ipivivint involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the desired inhibitory activity against CDK9. While the specific synthetic pathway for Ipivivint is proprietary, general methods for synthesizing similar piperazine derivatives often involve:
The yield and purity of synthesized compounds are critical factors that influence their efficacy in biological assays .
The molecular structure of Ipivivint can be described by its chemical formula and three-dimensional configuration, which influences its binding affinity to CDK9. The compound's structure typically features:
Detailed structural data, including bond lengths and angles, can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These analyses provide insights into how structural modifications affect the compound's interaction with its target .
Ipivivint undergoes various chemical reactions that can be categorized into:
Analytical methods such as mass spectrometry and HPLC are commonly used to study these reactions, providing data on reaction kinetics and metabolic pathways .
The mechanism of action for Ipivivint primarily revolves around its ability to inhibit CDK9, which is essential for phosphorylating the carboxy-terminal domain of RNA polymerase II. This inhibition leads to:
Data from cellular assays demonstrate that treatment with Ipivivint results in significant reductions in cell viability in various cancer cell lines, indicating its potential efficacy as an anti-cancer agent .
The physical properties of Ipivivint include:
Chemical properties include stability under various conditions (e.g., temperature, pH) and reactivity with other compounds. Characterization techniques such as thermal gravimetric analysis (TGA) may be employed to assess stability .
Ipivivint has significant potential applications in:
Ongoing clinical trials aim to evaluate its safety and efficacy in human subjects, further establishing its role in therapeutic applications .
Ipivivint (Compound 38) demonstrates nanomolar potency against specific CDC-like kinase (CLK) isoforms, with exceptional selectivity for CLK2 (EC₅₀ = 1 nM) and CLK3 (EC₅₀ = 7 nM) [2]. This isoform selectivity arises from structural complementarity between Ipivivint's molecular architecture and the ATP-binding pockets of CLK2/CLK3. The compound features a bicyclic heteroaromatic core (aminopyrimidine linked to fluorinated phenyl) that establishes critical hydrogen bonds with hinge region residues conserved in CLK2/CLK3 but divergent in other CLK isoforms. Advanced graph convolutional networks (GCN) and graph attention networks (GAT) have predicted that the fluorophenyl moiety penetrates a hydrophobic subpocket in CLK2/CLK3, stabilized by van der Waals interactions with valine and leucine residues absent in CLK1/CLK4 [4]. Molecular dynamics simulations further reveal that the dimethylaminoethyl side chain undergoes conformational adaptation to occupy a solvent-exposed region, contributing to binding entropy without steric clashes in CLK2/CLK3 [4].
Table 1: Structural Determinants of Ipivivint-CLK Isoform Binding Affinity
CLK Isoform | EC₅₀ (nM) | Key Binding Interactions | Unique Binding Pocket Features |
---|---|---|---|
CLK2 | 1 | H-bond: Glu220, Val213; Hydrophobic: Leu215, Val147 | Smaller gatekeeper residue (Ser148) enabling deeper fluorophenyl penetration |
CLK3 | 7 | H-bond: Asp194, Leu191; Hydrophobic: Val192, Leu195 | Flexible activation loop accommodating dimethylaminoethyl group |
CLK1 | >1000* | Weak H-bond: Asp243; Limited hydrophobic contacts | Bulky Phe246 causing steric hindrance to bicyclic core |
CLK4 | >1000* | Partial H-bond: Tyr180; Incomplete hydrophobic fit | Shallow hydrophobic pocket rejecting fluorophenyl moiety |
*Estimated based on computational models and selectivity profiling [4]
Beyond its primary kinase targets, Ipivivint exerts potent suppression of the Wnt/β-catenin signaling pathway (EC₅₀ = 13 nM) through a multimodal mechanism [2]. This dual-target capability stems from CLK2/CLK3's regulatory role in the Wnt pathway via phosphorylation of key splicing factors that govern the expression of Wnt pathway components. In HEK-293T cells stimulated with Wnt3a, Ipivivint (0.3-3 μM) dose-dependently reduced nuclear β-catenin accumulation by >80% at maximal concentrations [2]. Mechanistically, this occurs through:
This dual kinase-Wnt inhibition creates a synthetic lethal interaction in cancer cells dependent on Wnt signaling, effectively bypassing common resistance mechanisms seen with single-target kinase inhibitors [1].
Ipivivint significantly alters the phosphorylation landscape of serine/arginine-rich (SR) splicing factors, particularly SRSF5 and SRSF6, which serve as primary CLK substrates. In SW480 colon carcinoma cells, treatment with Ipivivint (0.01-10 μM) for 1 hour produced concentration-dependent dephosphorylation of SRSF5 and SRSF6, with >90% inhibition achieved at 10 μM [2]. This rapid dephosphorylation triggers nuclear speckle enlargement – subcellular compartments where splicing factors reside – indicating a fundamental rewiring of spliceosome assembly. The phosphorylation dynamics occur through:
Table 2: Concentration-Dependent Effects of Ipivivint on Splicing Factor Phosphorylation
Concentration (μM) | SRSF5 Phosphorylation (% Inhibition) | SRSF6 Phosphorylation (% Inhibition) | Nuclear Speckle Morphology | Functional Consequence |
---|---|---|---|---|
0.01 | 15 ± 3% | 12 ± 4% | Mild enlargement | Minimal splicing alterations |
0.1 | 42 ± 5% | 38 ± 6% | Moderate enlargement | Alternative splicing in 5-10% of targets |
1.0 | 78 ± 4% | 75 ± 5% | Significant enlargement | Widespread exon skipping (>200 genes) |
10.0 | 93 ± 2% | 91 ± 3% | Hyperfused megaspeckles | Complete splicing switch in key regulators |
Ipivivint triggers mitochondrial-mediated apoptosis in cancer cells through splicing-mediated depletion of anti-apoptotic proteins and direct kinase inhibition. In SW480 cells, treatment (0.03-3 μM) induced apoptosis with an EC₅₀ of ~0.5 μM [2]. The apoptotic cascade involves three interconnected mechanisms:
Splicing-mediated BCL2 family dysregulation: Ipivivint promotes the inclusion of pro-apoptotic BH3 domains in BCL2L1 pre-mRNA while simultaneously inducing exon skipping in MCL1 transcripts. This shifts the Bcl-2/Bax ratio toward pro-apoptotic conformations, facilitating cytochrome c release from mitochondria [2].
CLK2-mediated p53 modulation: Inhibition of CLK2 phosphorylation prevents the alternative splicing of TP53 pre-mRNA that generates dominant-negative isoforms. Consequently, cells accumulate full-length p53 protein that transcriptionally activates BAX, PUMA, and NOXA [2].
Wnt/β-catenin crosstalk suppression: By disrupting Wnt signaling (Section 1.2), Ipivivint reduces the expression of c-Myc and survivin – key β-catenin target genes that confer apoptotic resistance in oncogenic contexts. This creates synthetic lethality with KRAS mutations commonly found in colorectal and pancreatic cancers [1] [2].
The convergence of these mechanisms results in irreversible commitment to apoptosis within 24 hours of treatment initiation, particularly in cells with pre-existing dysregulation of splicing machinery or Wnt pathway activation.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2